

An In-Depth Technical Guide to the Spectroscopic Data of Cyclohexylidenecyclohexane

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Compound of Interest

Compound Name: Cyclohexylidenecyclohexane

Cat. No.: B110181

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **cyclohexylidenecyclohexane** (C₁₂H₂₀), a saturated hydrocarbon with the CAS number 4233-18-5. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details the methodologies for key spectroscopic techniques and presents the data in a structured format for ease of comparison and interpretation.

Overview of Spectroscopic Data

Spectroscopic analysis is fundamental to elucidating the structure and purity of organic molecules. For **cyclohexylidenecyclohexane**, the primary techniques employed are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each of these methods provides unique insights into the molecular framework of the compound.

Data Presentation

The following tables summarize the quantitative spectroscopic data obtained for **cyclohexylidenecyclohexane**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.1	Multiplet	8H	Allylic protons (-CH ₂) adjacent to the double bond
~1.5	Multiplet	12H	Remaining methylene protons (-CH ₂) in the rings

Note: The spectrum is relatively simple due to the high symmetry of the molecule. The chemical shifts are approximate and can vary slightly depending on the solvent and instrument frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
~133	Olefinic carbons (C=C)
~32	Allylic carbons (-CH ₂)
~28	Methylene carbons (-CH ₂)
~26	Methylene carbons (-CH ₂)

Note: Due to the symmetry of the molecule, fewer signals are observed than the total number of carbon atoms.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2925	Strong	C-H stretch (alkane)
2850	Strong	C-H stretch (alkane)
1445	Medium	C-H bend (methylene scissoring)
~1650 (weak)	Weak	C=C stretch (tetrasubstituted alkene)

Note: The C=C stretching vibration for a tetrasubstituted alkene is often weak in the IR spectrum.

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
164	Moderate	Molecular Ion [M] ⁺
135	Moderate	[M - C ₂ H ₅] ⁺
121	Moderate	[M - C ₃ H ₇] ⁺
95	Strong	[C ₇ H ₁₁] ⁺ (Base Peak)
81	Strong	[C ₆ H ₉] ⁺
67	Strong	[C ₅ H ₇] ⁺

Note: The fragmentation pattern is characteristic of cyclic alkanes and alkenes, involving ring cleavages and rearrangements.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in **cyclohexylidenecyclohexane**.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.

Sample Preparation:

- Weigh approximately 10-20 mg of **cyclohexylidenecyclohexane** into a clean, dry vial.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: 10-15 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16.

^{13}C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Spectral Width: 200-250 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024 (or more, depending on sample concentration).

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the peaks in the ^1H NMR spectrum.
- Identify and assign the peaks in both ^1H and ^{13}C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **cyclohexylidenecyclohexane** by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR accessory.
- Place a small amount of liquid or solid **cyclohexylidenecyclohexane** directly onto the ATR crystal.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Data Processing:

- The instrument software automatically subtracts the background spectrum from the sample spectrum.
- Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **cyclohexylidenecyclohexane**.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

Sample Preparation:

- Prepare a dilute solution of **cyclohexylidenecyclohexane** (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or hexane).

GC Parameters:

- Injector Temperature: 250 °C.
- Column: A nonpolar capillary column (e.g., DB-5ms, HP-5ms).
- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Scan Speed: 2-3 scans/second.
- Ion Source Temperature: 230 °C.

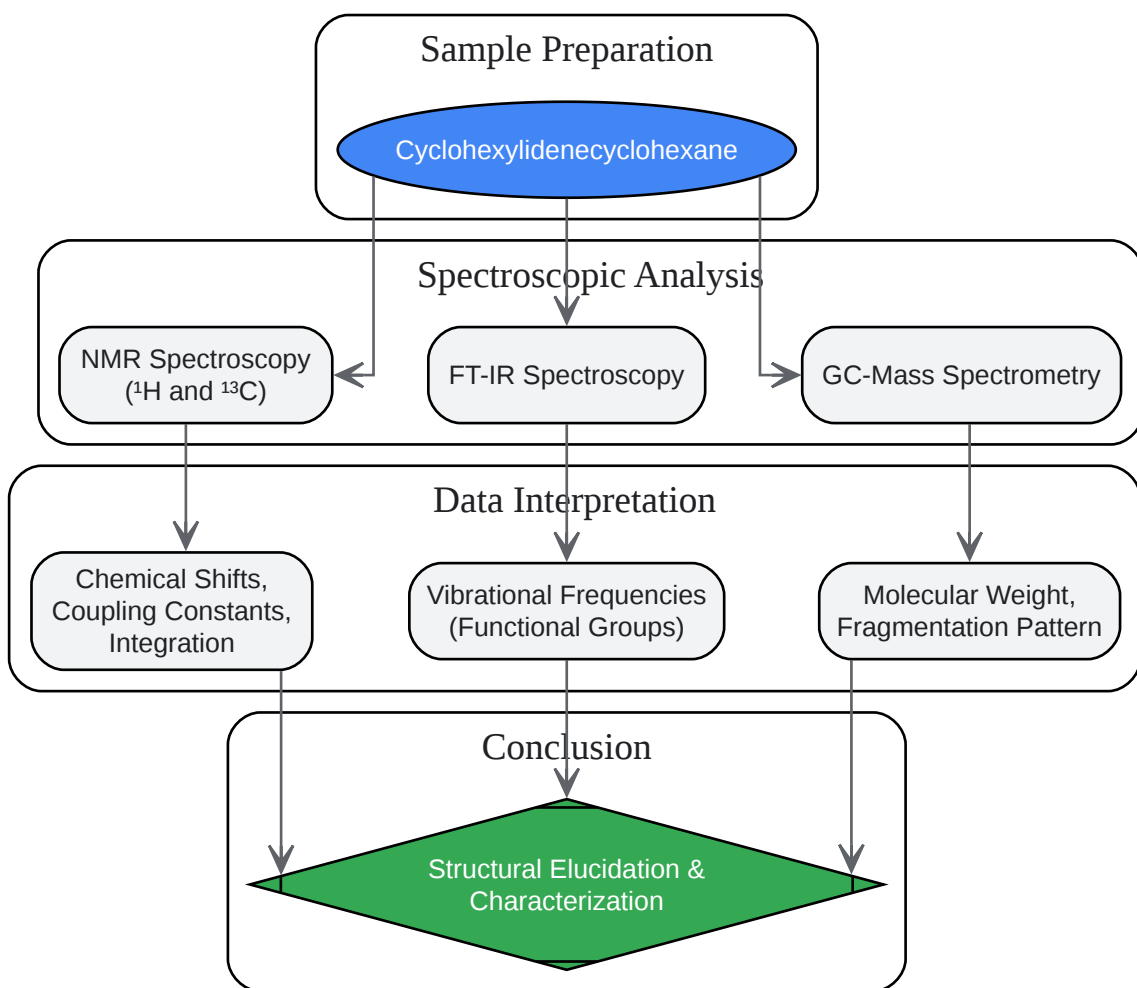
- Quadrupole Temperature: 150 °C.

Data Processing:

- Analyze the total ion chromatogram (TIC) to identify the peak corresponding to **cyclohexylidenecyclohexane**.
- Extract the mass spectrum for that peak.
- Identify the molecular ion peak and the major fragment ions.
- Propose fragmentation pathways consistent with the observed mass spectrum.

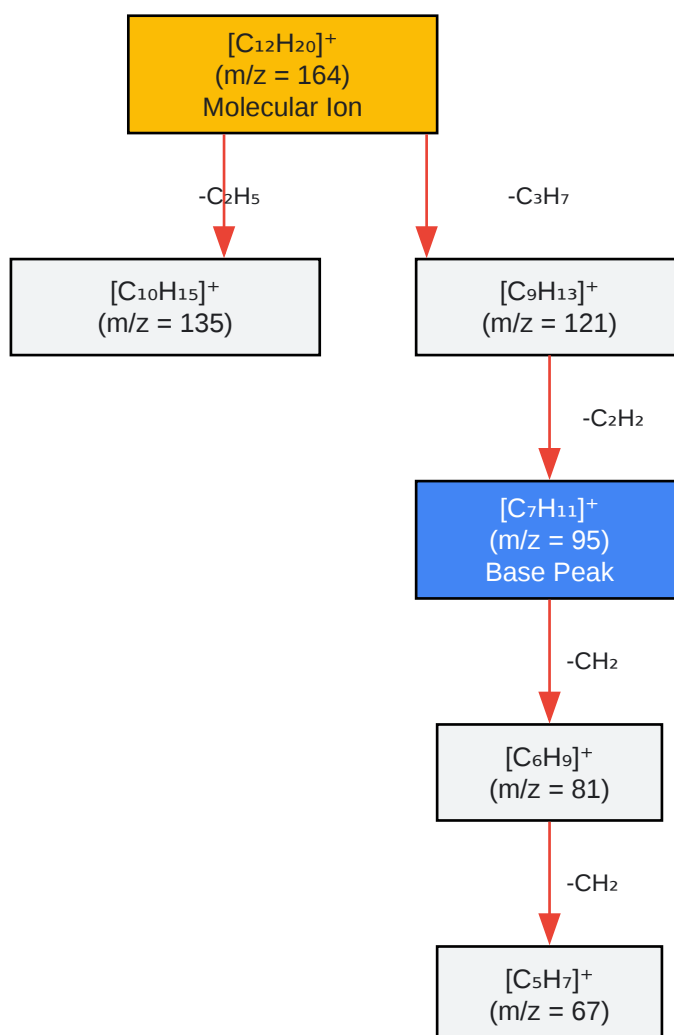
Mandatory Visualization

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the proposed fragmentation pathway in mass spectrometry.



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Caption: Workflow for the spectroscopic analysis of **cyclohexylidenecyclohexane**.



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Caption: Proposed mass spectrometry fragmentation pathway for **cyclohexylidenecyclohexane**.

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